AFFGHYLYEVAR-(Arg-13C6,15N4)
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Overview
Description
AFFGHYLYEVAR-(Arg-13C6,15N4) is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. This compound is a peptide sequence with the structure Ala-Phe-Phe-Gly-His-Tyr-Leu-Tyr-Glu-Val-Ala-Arg, where the arginine residue is labeled with carbon-13 and nitrogen-15 . The labeling of this compound makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AFFGHYLYEVAR-(Arg-13C6,15N4) involves the incorporation of stable isotopes of carbon and nitrogen into the peptide sequence. The synthesis typically starts with the preparation of the labeled arginine residue, which is then incorporated into the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions, and the coupling of amino acids is facilitated by activating agents such as carbodiimides.
Industrial Production Methods
Industrial production of AFFGHYLYEVAR-(Arg-13C6,15N4) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The labeled amino acids are sourced from specialized suppliers, and the final product undergoes rigorous quality control to confirm the incorporation of the stable isotopes .
Chemical Reactions Analysis
Types of Reactions
AFFGHYLYEVAR-(Arg-13C6,15N4) can undergo various chemical reactions, including:
Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling agents like HATU or DIC
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
AFFGHYLYEVAR-(Arg-13C6,15N4) has a wide range of scientific research applications:
Chemistry: Used as a tracer in mass spectrometry to study peptide fragmentation patterns and protein interactions.
Biology: Employed in metabolic labeling experiments to track protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of peptide-based drugs.
Industry: Applied in the development of stable isotope-labeled standards for quantitative proteomics
Mechanism of Action
The mechanism of action of AFFGHYLYEVAR-(Arg-13C6,15N4) is primarily related to its use as a labeled peptide. The stable isotopes of carbon and nitrogen do not alter the peptide’s biological activity but allow for precise tracking and quantification in various experimental setups. The molecular targets and pathways involved depend on the specific application, such as studying protein-protein interactions or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
AFFGHYLYEVAR-(Arg): The non-labeled version of the peptide.
Other isotope-labeled peptides: Peptides labeled with different isotopes such as deuterium or oxygen-18.
Uniqueness
The uniqueness of AFFGHYLYEVAR-(Arg-13C6,15N4) lies in its specific labeling with carbon-13 and nitrogen-15, which provides distinct advantages in mass spectrometry and other analytical techniques. This labeling allows for more accurate quantification and tracking compared to non-labeled or differently labeled peptides .
Properties
Molecular Formula |
C72H97N17O17 |
---|---|
Molecular Weight |
1482.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-[(C-(15N)azanylcarbonimidoyl)(15N)amino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H97N17O17/c1-39(2)30-52(65(99)87-55(33-45-19-23-48(90)24-20-45)66(100)82-50(27-28-59(93)94)64(98)89-60(40(3)4)70(104)80-42(6)62(96)83-51(71(105)106)18-13-29-77-72(74)75)85-68(102)56(34-46-21-25-49(91)26-22-46)88-69(103)57(35-47-36-76-38-79-47)81-58(92)37-78-63(97)53(31-43-14-9-7-10-15-43)86-67(101)54(84-61(95)41(5)73)32-44-16-11-8-12-17-44/h7-12,14-17,19-26,36,38-42,50-57,60,90-91H,13,18,27-35,37,73H2,1-6H3,(H,76,79)(H,78,97)(H,80,104)(H,81,92)(H,82,100)(H,83,96)(H,84,95)(H,85,102)(H,86,101)(H,87,99)(H,88,103)(H,89,98)(H,93,94)(H,105,106)(H4,74,75,77)/t41-,42-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1/i13+1,18+1,29+1,51+1,71+1,72+1,74+1,75+1,77+1,83+1 |
InChI Key |
AULSUYMYIYQEOM-SQFIJOMWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15NH][13C](=[15NH])[15NH2])[13C](=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N |
Origin of Product |
United States |
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